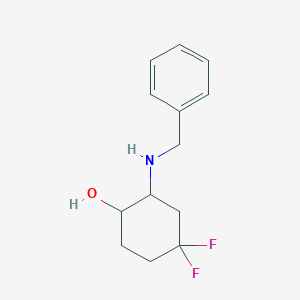
2-(Benzylamino)-4,4-difluorocyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-4,4-difluorocyclohexanol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclohexanol backbone substituted with a benzylamino group and two fluorine atoms, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4,4-difluorocyclohexanol typically involves the reaction of cyclohexanone with benzylamine in the presence of a fluorinating agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4,4-difluorocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Benzylamino)-4,4-difluorocyclohexanone.
Reduction: Formation of 2-(Benzylamino)-4,4-difluorocyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Benzylamino)-4,4-difluorocyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4,4-difluorocyclohexanol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but differ in the position and number of hydroxyl groups.
Fluorinated cyclohexanol derivatives: Compounds with similar fluorine substitutions but different amino groups.
Uniqueness
2-(Benzylamino)-4,4-difluorocyclohexanol stands out due to its unique combination of a benzylamino group and two fluorine atoms on the cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17F2NO |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(benzylamino)-4,4-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)7-6-12(17)11(8-13)16-9-10-4-2-1-3-5-10/h1-5,11-12,16-17H,6-9H2 |
InChI Key |
AMSWIBRVRHKVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1O)NCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















